molecular formula C10H22O3 B15175989 1-(1,1-Diethoxyethoxy)butane CAS No. 85153-55-5

1-(1,1-Diethoxyethoxy)butane

Cat. No.: B15175989
CAS No.: 85153-55-5
M. Wt: 190.28 g/mol
InChI Key: URMLVTZNCGXLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups attached to a butane backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-Diethoxyethoxy)butane can be synthesized through the reaction of butyraldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then further reacted to form the final product. The reaction conditions usually include a temperature range of 50-70°C and an acidic environment to facilitate the acetalization process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow reactors where butyraldehyde and ethanol are mixed with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated through distillation. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Diethoxyethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(1,1-Diethoxyethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-Diethoxyethoxy)butane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Diethoxyethoxy)butane is unique due to its specific structure, which provides distinct reactivity and applications compared to other acetal compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(1,1-Diethoxyethoxy)butane is an organic compound with the molecular formula C10H22O3. It is characterized by its unique structure, featuring two ethoxy groups attached to a butane backbone. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and its applications in organic synthesis.

PropertyValue
CAS Number85153-55-5
Molecular FormulaC10H22O3
Molecular Weight190.28 g/mol
IUPAC NameThis compound
InChI KeyURMLVTZNCGXLNB-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of butyraldehyde with ethanol in the presence of an acid catalyst, forming an acetal intermediate that is further processed into the final product. The reaction conditions generally range from 50-70°C under acidic conditions to facilitate acetalization .

The mechanism of action for this compound is primarily based on its ability to interact with various molecular targets through hydrogen bonding and other interactions facilitated by its ethoxy groups. These interactions can influence the activity of biomolecules, potentially leading to various biological effects .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific data on its efficacy against particular pathogens is limited.
  • Enzyme Interaction : The compound's structure allows for potential interactions with enzymes, which could modulate their activity and influence biochemical pathways .
  • Metabolic Transformations : Upon metabolic processing, this compound may yield active metabolites that exert biological effects .

Case Studies and Research Findings

While detailed studies specifically focusing on this compound are scarce, related compounds have been investigated for their biological activities. For instance:

  • Related Compounds : Studies on similar compounds suggest that modifications in the alkyl chain or functional groups can significantly alter biological activity. For example, compounds with similar ethoxy substitutions have shown varying degrees of enzyme inhibition or stimulation in vitro .
  • Potential Applications : The versatility of this compound as a synthetic intermediate positions it as a candidate for further exploration in drug development and industrial applications.

Properties

CAS No.

85153-55-5

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1,1-diethoxyethoxy)butane

InChI

InChI=1S/C10H22O3/c1-5-8-9-13-10(4,11-6-2)12-7-3/h5-9H2,1-4H3

InChI Key

URMLVTZNCGXLNB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.